molecular formula C10H14N2O3 B15272615 2-(1-Methyl-1H-pyrazol-5-yl)oxane-3-carboxylic acid

2-(1-Methyl-1H-pyrazol-5-yl)oxane-3-carboxylic acid

Cat. No.: B15272615
M. Wt: 210.23 g/mol
InChI Key: DEWRNFXTBYEBJE-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrazol-5-yl)oxane-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused with an oxane (tetrahydropyran) ring and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-pyrazol-5-yl)oxane-3-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the oxane ring and carboxylic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1-methylhydrazine with a suitable diketone can form the pyrazole ring, which is then subjected to further reactions to introduce the oxane ring and carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-pyrazol-5-yl)oxane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound or reduce specific functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-pyrazol-5-yl)oxane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and physiological effects. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and oxane-containing molecules, such as:

Uniqueness

2-(1-Methyl-1H-pyrazol-5-yl)oxane-3-carboxylic acid is unique due to its specific combination of the pyrazole and oxane rings with a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

2-(2-methylpyrazol-3-yl)oxane-3-carboxylic acid

InChI

InChI=1S/C10H14N2O3/c1-12-8(4-5-11-12)9-7(10(13)14)3-2-6-15-9/h4-5,7,9H,2-3,6H2,1H3,(H,13,14)

InChI Key

DEWRNFXTBYEBJE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2C(CCCO2)C(=O)O

Origin of Product

United States

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